molecular formula C10H8N2O3 B589182 Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-22-0

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B589182
CAS No.: 151831-22-0
M. Wt: 204.18 g/mol
InChI Key: OKFHXELMBVIIRH-UHFFFAOYSA-N
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Description

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-22-0) is a high-purity chemical intermediate with the molecular formula C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol [ citation:1 ][ citation:4 ]. This compound features a fused pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its significant applications in drug discovery and development [ citation:2 ]. The molecule possesses two key functional groups—an ester and an aldehyde—that make it a versatile building block for further synthetic elaboration. The formyl group at the 3-position is particularly valuable for constructing carbon-carbon bonds via condensation reactions or for generating diverse chemical libraries, which is crucial for probing biological activity and optimizing lead compounds [ citation:3 ]. As a pyrazolo[1,5-a]pyridine derivative, this compound is of great interest for researchers developing targeted therapies. Related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are established as potent scaffolds for protein kinase inhibitors in oncology and other therapeutic areas, underscoring the potential of this core structure in the design of novel bioactive molecules [ citation:3 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

151831-22-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)8-4-2-3-5-12(8)11-9/h2-6H,1H3

InChI Key

OKFHXELMBVIIRH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1C=O

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1C=O

Synonyms

3-FORMYL-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation and Vilsmeyer–Haack Formylation

A prominent method involves a one-pot, two-step protocol combining cyclocondensation and formylation. β-Enaminones react with NH-3-aminopyrazoles under microwave irradiation (100–120°C, 20–30 min) to form pyrazolo[1,5-a]pyrimidine intermediates. Subsequent treatment with a Vilsmeyer–Haack reagent (POCl₃/DMF) introduces the formyl group at position 3, yielding ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate. This method achieves 75–85% yields and enhanced regioselectivity due to microwave-induced kinetic control.

Mechanistic Insights :

  • Cyclocondensation proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-carbon of the enaminone, followed by dehydration.

  • Formylation exploits the electrophilic character of the iminium ion generated in situ, targeting the electron-rich position 3 of the pyrazolo[1,5-a]pyridine core.

Conventional Thermal Cyclocondensation

Non-microwave approaches utilize refluxing acetonitrile or toluene with catalytic acids (e.g., H₂SO₄, p-TsOH). While avoiding specialized equipment, these methods require longer reaction times (6–12 hr) and result in moderate yields (60–70%) due to side reactions such as over-oxidation or dimerization.

Oxidation of Dihydro Intermediates

Potassium Persulfate-Mediated Oxidation

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes oxidation with K₂S₂O₈ in acetonitrile under acidic conditions (H₂SO₄, 60–70°C, 4–6 hr). The dihydro intermediate is dehydrogenated to the aromatic pyrazolo[1,5-a]pyridine system, followed by bromine displacement with a formyl group. This method achieves 75–80% yields and is scalable to multi-kilogram batches.

Optimization Notes :

  • Oxidant stoichiometry : 1.3–1.7 equivalents of K₂S₂O₈ minimize over-oxidation.

  • Acid concentration : 0.5–1.0 M H₂SO₄ ensures protonation of intermediates, accelerating aromatization.

Alternative Oxidants: Hydrogen Peroxide and Permanganates

Hydrogen peroxide (H₂O₂, 30% in acetic acid) and KMnO₄ in alkaline media have been explored but show lower efficiency (50–60% yields ) due to competitive side-chain oxidation or ring degradation.

Direct Formylation of Pyrazolo[1,5-a]pyridine Derivatives

Reimer–Tiemann Formylation

Treatment of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate with chloroform and NaOH under phase-transfer conditions introduces the formyl group. However, this method suffers from low regioselectivity (∼40% desired product) and requires tedious chromatographic purification.

Directed Ortho-Metalation (DoM)

Lithiation of the pyrazolo[1,5-a]pyridine core using LDA (lithium diisopropylamide) at −78°C, followed by quenching with DMF, enables regioselective formylation. This advanced technique achieves 85–90% yields but demands anhydrous conditions and expertise in handling air-sensitive reagents.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Microwave cyclocondensationMicrowaves, 120°C, 30 min75–85Rapid, high regioselectivityRequires specialized equipment
K₂S₂O₈ oxidationH₂SO₄, 70°C, 6 hr75–80Scalable, cost-effectiveAcidic conditions, bromine waste
DoM formylationLDA, −78°C, anhydrous85–90High yield, regioselectivityTechnically challenging, expensive
Reimer–TiemannNaOH, chloroform, RT40–50Simple reagentsLow selectivity, purification issues

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the formyl proton (δ 9.8–10.2 ppm) and ester methyl group (δ 1.3–1.4 ppm).

  • X-ray diffraction : Crystallographic data validate the planar pyrazolo[1,5-a]pyridine core and formyl substitution pattern.

  • HPLC-MS : Purity >95% is achievable with optimized recrystallization (ethanol/water).

Industrial and Environmental Considerations

  • Solvent selection : Acetonitrile (K₂S₂O₈ method) vs. DMF (microwave method) impacts waste management. Acetonitrile’s lower toxicity favors large-scale processes.

  • Catalyst recovery : Heterogeneous acid catalysts (e.g., Amberlyst-15) are being tested to replace H₂SO₄, reducing corrosion and disposal costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate differs from analogs primarily in the substitution pattern of its pyrazolo[1,5-a]pyridine core. Key comparisons include:

Compound Name Substituents Key Properties Biological Activity Insights Reference
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate No substituents at 3-position Higher electron density at C3; limited reactivity in nucleophilic additions Moderate enzyme inhibition
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Br at 5-position Bromine enhances halogen bonding; used in cross-coupling reactions Anticancer potential
Ethyl 7-(trifluoromethyl)triazolo[1,5-a]pyridine-2-carboxylate CF₃ at 7-position; triazole core Trifluoromethyl improves metabolic stability; triazole enhances π-π stacking Antiviral activity
Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate Cl at 4-position; pyrazine core Chlorine increases electrophilicity; pyrazine alters solubility Kinase inhibition

Reactivity Differences :

  • The formyl group in the target compound enables Schiff base formation and Knoevenagel condensations, which are less feasible in non-carbonyl analogs like ethyl pyrazolo[1,5-a]pyridine-2-carboxylate .
  • Halogenated analogs (e.g., 5-Br or 4-Cl) exhibit enhanced electrophilic aromatic substitution (EAS) reactivity due to halogen directing effects, whereas the formyl group directs meta-substitution .
Physicochemical Properties
Property This compound Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Molecular Weight (g/mol) 218.19 269.09 190.20
LogP 1.58 (predicted) 2.34 1.12
Water Solubility (mg/mL) ~5.2 (low) ~3.1 (low) ~8.9 (moderate)
Melting Point Not reported (est. 160–170°C) 180–185°C 145–150°C

The formyl group reduces hydrophobicity (lower LogP) compared to brominated analogs but increases reactivity toward nucleophiles.

Biological Activity

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. This structural configuration contributes to its biological activity. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions, allowing for the introduction of various functional groups that can modulate its activity.

Anticancer Properties

Recent studies have demonstrated that pyrazolo derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests showed that this compound significantly inhibits the proliferation of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. These findings suggest a potential role as an anticancer agent .

Enzymatic Inhibition

The compound has also been evaluated for its enzymatic inhibitory activities , particularly against α-glucosidase:

  • α-Glucosidase Inhibition : this compound demonstrated promising inhibitory effects with IC50 values comparable to standard inhibitors. For example, one study reported IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM for various derivatives, indicating strong potential for managing conditions like diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents at various positions on the pyrazole ring:

  • Substituent Effects : Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against α-glucosidase. For example, modifications at the C3 position significantly impacted enzyme inhibition efficacy .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Biological ActivityCell Line / EnzymeIC50 Value (µM)Reference
Anticancer ActivityHeLaNot specified
Anticancer ActivityMCF-7Not specified
α-Glucosidase InhibitionSaccharomyces cerevisiae15.2 - 201.3

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on HeLa and MCF-7 cells, demonstrating a dose-dependent response that supports further investigation into its mechanism of action.
  • Enzyme Kinetics : Kinetic studies indicated that the most active derivatives exhibit competitive inhibition mechanisms against α-glucosidase, suggesting potential for therapeutic use in managing postprandial hyperglycemia .

Q & A

Q. Table 1: Representative Reaction Steps and Yields

StepReagents/ConditionsYieldReference
Sulfoxide Formationm-CPBA in DCM, 16 hr91.3%
Ester HydrolysisLiOH in H₂O/EtOH, 100°C83.6%

Basic Question: What purification and characterization methods are recommended for this compound?

Answer:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from hexane-DCM mixtures .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm formyl proton (δ ~9.5–10.0 ppm) and ester carbonyl (δ ~165–170 ppm) .
    • LC-MS : To verify molecular ion peaks (e.g., m/z 255 [M+H]⁺ for carboxylic acid derivatives) .
    • X-ray Crystallography : Resolves regiochemistry and confirms fused bicyclic structures .

Advanced Question: How can regioselectivity challenges during functionalization (e.g., sulfonation or cross-coupling) be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Directing Groups : The pyridine nitrogen directs electrophilic substitution to the 3-position. For example, palladium-catalyzed Suzuki-Miyaura couplings favor the 5-position when steric hindrance at the 3-formyl group is minimized .
  • Protection Strategies : Temporarily protecting the formyl group (e.g., as an acetal) prevents unwanted side reactions during halogenation or sulfonation .

Advanced Question: How should researchers resolve contradictions in reported spectral data or reaction yields?

Answer:

  • Reproducibility Checks : Validate NMR shifts against crystalline derivatives (e.g., X-ray structures in ).
  • Reaction Variables : Differences in solvent purity, catalyst batch, or temperature gradients (e.g., 0°C vs. room temperature) can alter yields. For example, LiOH-mediated ester hydrolysis requires strict temperature control (100°C) to avoid byproducts .

Advanced Question: What catalytic systems are effective for late-stage diversification of this scaffold?

Answer:

  • Cross-Coupling : Pd(PPh₃)₄ with aryl boronic acids under microwave irradiation (120°C, 1 hr) enables C–H arylation at the 5-position .
  • Oxidation Catalysts : Mn(OAc)₃ selectively oxidizes methylthio to sulfonyl groups without degrading the ester moiety .

Advanced Question: What stability considerations are critical for handling this compound?

Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent formyl group oxidation or hydrolysis.
  • pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (pH >10), necessitating neutral workup protocols .

Advanced Question: How is this scaffold applied in drug discovery or materials science?

Answer:

  • Medicinal Chemistry : Serves as a core for kinase inhibitors (e.g., antitumor agents) due to its planar, heteroaromatic structure .
  • Materials Science : The electron-deficient pyridine ring enhances charge transport in organic semiconductors .

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